molecular formula C17H18N2O4S B2797215 N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide CAS No. 922554-41-4

N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide

Cat. No. B2797215
CAS RN: 922554-41-4
M. Wt: 346.4
InChI Key: JXDZMGMCILOFJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of seven-membered heterocycles such as azepines and benzodiazepines, oxazepines, thiazepines, and dithiazepines are discussed in the literature . Two approaches are considered within the framework of one-stage synthesis of azepine derivatives – there are methods for recyclization of small and medium carbo-, oxa- or azacyclanes, as well as multicomponent heterocyclization reactions to prepare various compounds with azepine scaffolds .


Molecular Structure Analysis

The molecular formula of this compound is C18H18N2O3. The InChI code is 1S/C20H19N5O3/c1-25-15-9-5-6-10-16 (15)28-12-14 (20 (25)27)21-19 (26)18-22-17 (23-24-18)11-13-7-3-2-4-8-13/h2-10,14H,11-12H2,1H3, (H,21,26) (H,22,23,24)/t14-/m0/s1 .


Chemical Reactions Analysis

The literature suggests that the high binding energy for this compound suggests its further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor .


Physical And Chemical Properties Analysis

The physical form of this compound is a white to yellow solid . It has a molecular weight of 377.4 .

Scientific Research Applications

Synthetic Utilities and Approaches

Synthetic Approaches for Benzimidazoles, Quinoxalines, and Benzo[diazepines]

A comprehensive review by Ibrahim (2011) outlines synthetic methodologies developed for benzimidazoles, quinoxalines, and benzo[diazepines] from the condensation of o-phenylenediamines with various electrophilic reagents. This study highlights the significance of such compounds in medicinal chemistry due to their diverse biological activities (Ibrahim, 2011).

Three-Component Cyclocondensation for Tetrahydrobenzo[b]pyrans

Research by Kiyani (2018) discusses the importance of tetrahydrobenzo[b]pyrans in organic and medicinal chemistry. The review focuses on the synthesis of these compounds using different organocatalysts through a three-component condensation process, emphasizing the therapeutic potential of tetrahydrobenzo[b]pyrans (Kiyani, 2018).

Pharmacological Evaluations

Oxcarbazepine in Partial Epilepsy

Schmidt and Sachdeo (2000) provide an extensive review on the efficacy and safety of oxcarbazepine as a first-line treatment for partial epilepsy. The study elaborates on the drug's metabolism, drug interactions, and advantages, including rapid titration and low potential for drug-drug interactions (Schmidt & Sachdeo, 2000).

Midazolam's Pharmacological Properties

A review by Dundee et al. (1984) on midazolam, highlights its pharmacological properties, including its use for sedation in medical procedures and its potential as an anaesthetic induction agent for certain patient groups due to cardiorespiratory stability (Dundee et al., 1984).

Future Directions

The high binding energy for this compound suggests its further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor . This indicates that there is potential for future research and development in this area.

properties

IUPAC Name

N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c20-17-15-12-14(6-7-16(15)23-10-9-18-17)19-24(21,22)11-8-13-4-2-1-3-5-13/h1-7,12,19H,8-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDZMGMCILOFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.